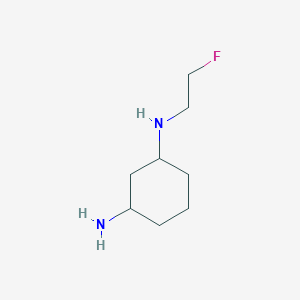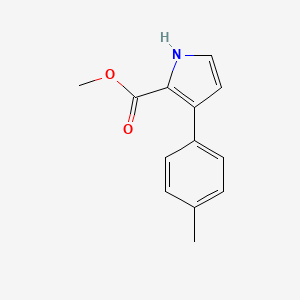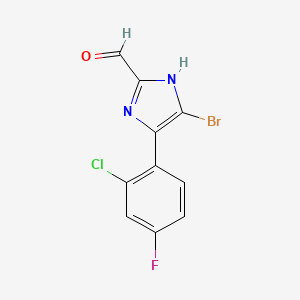
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine is an organic compound that features a benzyl group substituted with bromine and methyl groups, attached to a fluoroazetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine typically involves multiple steps. One common approach is the free radical bromination of 4-methylbenzyl alcohol to introduce the bromine atom at the desired position . This is followed by nucleophilic substitution reactions to introduce the fluoroazetidine ring . The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the benzylic position .
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylbenzyl alcohol: A related compound with similar structural features but different functional groups.
3-Bromo-4-methylbenzenemethanol: Another similar compound with a hydroxyl group instead of the fluoroazetidine ring.
Uniqueness
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The fluoroazetidine ring adds to its uniqueness by providing a rigid and reactive framework for various applications .
Propiedades
Fórmula molecular |
C11H13BrFN |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-methylphenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C11H13BrFN/c1-8-2-3-9(4-11(8)12)5-14-6-10(13)7-14/h2-4,10H,5-7H2,1H3 |
Clave InChI |
VAJPMKULMIKOCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2CC(C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)

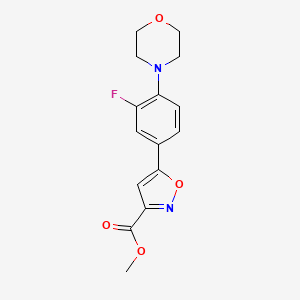


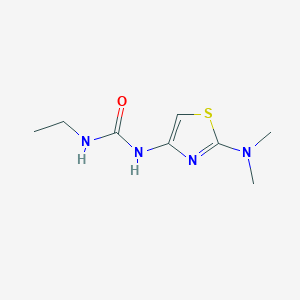



![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
